1-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea is a useful research compound. Its molecular formula is C19H21FN4OS and its molecular weight is 372.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
The synthesis of novel heterocyclic compounds, including those similar in structure to the specified urea compound, is a cornerstone of medicinal chemistry and materials science. Compounds like "1-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea" often serve as key intermediates in the synthesis of more complex molecules with potential therapeutic or material applications. For example, research on pyrazole derivatives as anti-tumor agents highlights the importance of such compounds in the development of new medicinal therapies (Nassar, Atta-Allah, & Elgazwy, 2015).
Photophysical Properties and Applications
The study of photodegradation of related compounds, such as 1,3-dimethyl-1-(2-(3-fluorobenzylthio)-1,3,4-thiadiazol-5-yl)urea, provides insights into the photophysical properties that could be leveraged in materials science, particularly in the development of light-sensitive materials (Moorman, Findak, & Ku, 1985).
Potential Biological Activities
The exploration of heterocyclic compounds, including pyrazole and urea derivatives, in the search for new antibacterial and antitumor agents is a significant area of research. Studies on compounds containing sulfonamido moieties and their antibacterial evaluation demonstrate the potential of structurally similar compounds in contributing to the development of new antibiotics (Azab, Youssef, & El-Bordany, 2013).
Molecular Modeling and Drug Design
The synthesis and molecular modeling study of pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents highlight the application of compounds with similar structural features in drug design and development. Such studies often involve the evaluation of these compounds against various cancer cell lines, providing a foundation for the development of new chemotherapeutic agents (Nassar, Atta-Allah, & Elgazwy, 2015).
Properties
IUPAC Name |
1-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-3-[(4-fluorophenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4OS/c1-13-18(17-4-3-11-26-17)14(2)24(23-13)10-9-21-19(25)22-12-15-5-7-16(20)8-6-15/h3-8,11H,9-10,12H2,1-2H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLOXHSPUHBSQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)NCC2=CC=C(C=C2)F)C)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.